molecular formula C75H98N14O16S2 B10848205 Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF

Cat. No.: B10848205
M. Wt: 1515.8 g/mol
InChI Key: HLFGUCDHVNBZCJ-SQPHWWHVSA-N
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Description

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin, particularly in binding to somatostatin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Reduction reactions may target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating somatostatin receptor activity.

    Medicine: Potential therapeutic applications in treating diseases related to somatostatin dysregulation, such as acromegaly and certain types of cancer.

    Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptors.

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. The compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via different G proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan and N-methylated isopropylaminomethylphenylalanine. These modifications enhance its stability and receptor binding affinity compared to other analogues .

Properties

Molecular Formula

C75H98N14O16S2

Molecular Weight

1515.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C75H98N14O16S2/c1-42(2)78-37-49-25-23-48(24-26-49)35-62-71(100)88-64(44(4)92)72(101)83-58(34-47-27-29-51(93)30-28-47)69(98)87-63(43(3)91)73(102)85-60(39-90)70(99)86-61(75(104)105)41-107-106-40-53(77)65(94)80-55(22-14-15-31-76)66(95)81-56(32-45-16-8-6-9-17-45)67(96)82-57(33-46-18-10-7-11-19-46)68(97)84-59(74(103)89(62)5)36-50-38-79-54-21-13-12-20-52(50)54/h6-13,16-21,23-30,38,42-44,53,55-64,78-79,90-93H,14-15,22,31-37,39-41,76-77H2,1-5H3,(H,80,94)(H,81,95)(H,82,96)(H,83,101)(H,84,97)(H,85,102)(H,86,99)(H,87,98)(H,88,100)(H,104,105)/t43-,44-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1

InChI Key

HLFGUCDHVNBZCJ-SQPHWWHVSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O

Origin of Product

United States

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